N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12(2)16(5,11-17)18-15(20)10-19(13(3)4)14-6-8-21-9-7-14/h12-14H,6-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRXWXEWIHCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C1CCOCC1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide, with the CAS number 1436260-35-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant data and case studies.
The molecular formula of this compound is , with a molecular weight of 295.42 g/mol. The compound's structure features a cyano group, an oxane ring, and an acetamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.42 g/mol |
| CAS Number | 1436260-35-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxane ring through cyclization reactions followed by the introduction of the cyano and acetamido groups via nucleophilic substitution or coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the cyano group is hypothesized to enhance its reactivity towards nucleophiles in cellular environments.
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Case Studies
- HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, evidenced by increased caspase activity and DNA fragmentation assays.
- MCF7 Cells : Another investigation revealed that this compound caused G1 phase cell cycle arrest in MCF7 cells, leading to reduced cell proliferation rates. Flow cytometry analysis confirmed increased expression of p21, a cyclin-dependent kinase inhibitor.
- A549 Cells : In A549 lung cancer cells, the compound exhibited moderate cytotoxicity, with mechanisms involving both apoptosis and necrosis being suggested based on morphological assessments and lactate dehydrogenase release assays.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name / ID | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Method | Notable Properties | References |
|---|---|---|---|---|---|---|
| Target Compound | Likely ~C₁₈H₂₈N₃O₂S* | ~359–370 g/mol† | Cyano-butan-2-yl, oxan-4-yl, isopropylamino | Not explicitly described | Predicted metabolic stability from oxane ring; cyano group may enhance reactivity. | [10], [11] |
| N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | C₁₈H₂₁N₃OS₂ | 359.51 g/mol | Thiazole sulfanyl, 4-methylphenyl | Not detailed | Increased lipophilicity due to thiazole and aryl groups. | [10] |
| 2-(benzylamino)-N-(cyanomethyl)-2-methylpropanamide (4w) | C₁₃H₁₈N₃O | 232.14 g/mol | Cyanomethyl, benzylamino | Multicomponent reaction (acetone, benzylamine) | High yield (71%); solid-state stability. | [7] |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | C₂₀H₂₈N₂O₄ | 347.22 g/mol (M+H) | Morpholinone, acetyl, isopropylphenyl | Na₂CO₃-mediated acetylation in CH₂Cl₂ | Crystalline solid; moderate solubility in polar solvents. | [5] |
| N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide | C₂₁H₂₃N₃O₅S | 429.49 g/mol | Oxazolyl sulfamoyl, isopropylphenoxy | Not detailed | Predicted acidic pKa (~5.58); potential sulfonamide-based bioactivity. | [12] |
| SB14-0511 (urea derivative) | C₁₉H₂₉N₃O₄S | 395.52 g/mol | Methanesulfonyl, oxan-4-yl, phenethylurea | Not detailed | Urea linkage enhances hydrogen bonding; sulfonyl group improves stability. | [9] |
*Inferred from (C₁₈H₂₁N₃OS₂) with adjustments for oxane and isopropylamino groups. †Estimated based on structural analogs.
Key Comparative Insights
Structural Features
- Heterocyclic Moieties: The oxan-4-yl group in the target compound and SB14-0511 [9] offers metabolic stability, contrasting with morpholinone ( [5]) or thiazole ( [10]), which may alter solubility and reactivity.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves multi-step condensation and substitution reactions. For analogous acetamides, a common approach includes:
- Step 1 : Formation of the oxan-4-yl(propan-2-yl)amine intermediate via nucleophilic substitution under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Step 2 : Condensation with a cyano-substituted alkyl halide using a coupling agent like EDC/HOBt.
- Optimization : Reaction temperature (typically 0–25°C), solvent polarity (e.g., DMF or CH₂Cl₂), and stoichiometric ratios (1:1.2 for amine:electrophile) are critical. Monitoring via TLC or HPLC ensures intermediate purity .
- Example : For similar compounds, yields improved from 40% to 58% by iterative reagent addition and extended stirring times .
Q. How can structural characterization of this compound be performed using NMR and X-ray crystallography?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include:
- Cyano group (δ ~110–120 ppm in ¹³C NMR).
- Oxan-4-yl protons (δ ~3.5–4.0 ppm in ¹H NMR).
- Acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .
- X-ray Crystallography : Employ SHELXL for refinement. For small molecules, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution. Challenges include resolving disorder in flexible oxane rings .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinases) or receptor-binding studies (e.g., GPCRs) with IC₅₀ determination.
- Cell-Based Assays : Cytotoxicity via MTT assay (24–72 hr incubation) or apoptosis markers (e.g., caspase-3 activation).
- Reference : For structurally related acetamides, IC₅₀ values in the μM range were observed against cancer cell lines .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., TRPA1 channels). Focus on hydrogen bonding with the cyano group and hydrophobic interactions with the oxane ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .
- Validation : Compare predictions with experimental IC₅₀ data. Discrepancies may arise from solvent effects or protein flexibility .
Q. What strategies resolve contradictions in crystallographic data for flexible moieties like the oxan-4-yl group?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s PART and DFIX commands to model disorder. For example, split the oxane ring into two conformers with occupancy refinement .
- Validation : Check R-factor convergence (R₁ < 5%) and Fo-Fc maps for residual electron density.
- Case Study : In a related morpholine derivative, disorder modeling reduced R₁ from 8.2% to 4.6% .
Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?
- Methodological Answer :
- LC-MS/MS Analysis : Identify byproducts via high-resolution mass spectrometry. For example, a cyano hydrolysis product (m/z +18) might indicate aqueous contamination .
- Isotopic Labeling : Use ¹³C-labeled nitriles to track reaction pathways.
- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to detect acyloxyphosphonium intermediates in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
